(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C21H20FN3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H20FN3O3S/c1-28-18-12-14(6-7-17(18)26)13-19-20(27)23-21(29-19)25-10-8-24(9-11-25)16-5-3-2-4-15(16)22/h2-7,12-13,26H,8-11H2,1H3/b19-13- |
InChI Key |
LOIXYIIMQYSTRU-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method involves reacting a thiourea derivative with an α-halo carbonyl compound. For example, 1-isopropylthiourea reacts with 2-bromo esters under reflux in methanol with sodium methoxide to yield 2-(isopropylamino)thiazol-4(5H)-one derivatives. Adapting this approach, the target compound’s core can be synthesized using a substituted thiourea and a brominated ketone.
Reaction Conditions :
-
Thiourea derivative : N-substituted thiourea (e.g., 4-(2-fluorophenyl)piperazine-1-carbothioamide).
-
α-Halo ketone : 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone.
-
Solvent : Methanol or ethanol.
-
Base : Sodium methoxide or triethylamine.
-
Temperature : Reflux (60–80°C).
-
Time : 4–6 hours.
Mechanism :
-
Nucleophilic attack of the thiourea’s sulfur on the α-halo ketone’s carbonyl carbon.
-
Cyclization via intramolecular displacement of the halide, forming the thiazole ring.
Yield : 70–85% (depending on substituents).
Introduction of the 4-(2-Fluorophenyl)piperazin-1-yl Group
The 2-position of the thiazole ring is functionalized via nucleophilic substitution or coupling reactions.
Nucleophilic Substitution
A brominated thiazol-4(5H)-one intermediate reacts with 4-(2-fluorophenyl)piperazine under basic conditions.
Procedure :
-
Intermediate : 2-bromo-5-(4-hydroxy-3-methoxybenzylidene)thiazol-4(5H)-one.
-
Reagent : 4-(2-fluorophenyl)piperazine.
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Base : Potassium carbonate or triethylamine.
-
Temperature : 80–100°C.
-
Time : 8–12 hours.
Mechanism :
Buchwald–Hartwig Amination
For higher efficiency, palladium-catalyzed coupling can be employed:
-
Catalyst : Pd(OAc)₂/Xantphos.
-
Ligand : 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos).
-
Solvent : Toluene.
-
Temperature : 110°C.
-
Time : 24 hours.
Yield : 80–90% (reported for analogous thiazole systems).
Formation of the (5Z)-Benzylidene Group
The benzylidene moiety at position 5 is introduced via Knoevenagel condensation between the thiazol-4(5H)-one and 4-hydroxy-3-methoxybenzaldehyde (vanillin).
Reaction Conditions :
-
Aldehyde : Vanillin (1.2 equivalents).
-
Catalyst : Piperidine or acetic acid.
-
Solvent : Ethanol or toluene.
-
Temperature : Reflux (80–100°C).
-
Time : 3–5 hours.
Mechanism :
-
Base-catalyzed deprotonation of the thiazol-4(5H)-one’s active methylene group.
-
Nucleophilic attack on the aldehyde’s carbonyl carbon.
Stereoselectivity :
-
The Z-configuration is favored due to steric hindrance between the thiazole’s substituents and the benzylidene group.
Optimization and Comparative Analysis
Solvent and Catalyst Screening
| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Knoevenagel Condensation | Ethanol | Piperidine | 68 | 95 |
| Knoevenagel Condensation | Toluene | Acetic Acid | 72 | 97 |
| Nucleophilic Substitution | DMF | K₂CO₃ | 70 | 92 |
| Buchwald–Hartwig | Toluene | Pd/XPhos | 88 | 99 |
Temperature Effects
-
Hantzsch Synthesis : Yields drop below 60% at temperatures <60°C due to incomplete cyclization.
-
Buchwald–Hartwig : Optimal at 110°C; higher temperatures cause decomposition.
Challenges and Solutions
Regioselectivity in Thiazole Formation
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has demonstrated several biological activities associated with (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one:
- Antitumor Activity : The compound has shown potential in inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
- Antimicrobial Properties : Similar thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. This suggests that the compound may also possess antibacterial properties .
- Neuroprotective Effects : The presence of the piperazine ring may contribute to neuroprotective effects, potentially making it a candidate for treating neurodegenerative disorders .
Case Studies
Several studies have explored the applications of this compound in various contexts:
- Cancer Research : A study investigated the efficacy of thiazole derivatives, including this compound, in inhibiting tumor growth in vitro. Results indicated a significant reduction in cell viability among treated cancer cell lines compared to controls .
- Antimicrobial Evaluation : In vitro tests against common pathogens revealed that compounds structurally related to (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one exhibited promising antibacterial activity, particularly against Gram-positive bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induces apoptosis via caspase activation | |
| Antimicrobial | Inhibits bacterial growth | |
| Neuroprotective | Protects neuronal cells from apoptosis |
Table 2: Comparative Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one | E. coli | 15 µg/mL |
| Related Thiazole Derivative | S. aureus | 10 µg/mL |
| Related Thiazole Derivative | P. aeruginosa | 20 µg/mL |
Mechanism of Action
The mechanism of action of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Comparison with Analogues :
- employs lithium bis(trimethylsilyl)amide for acetylpyrazolone activation, suggesting alternative routes for benzylidene introduction .
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data for Selected Analogues
Key Findings :
- The target compound’s benzylidene group is expected to adopt a planar conformation (Z-configuration), as seen in ’s thiazolidinone derivatives .
- Non-planar fluorophenyl orientations (cf. ) may influence crystal packing and solubility.
Electronic and Topological Properties
- Electrostatic Potential: The 4-hydroxy-3-methoxybenzylidene group likely creates localized electron-rich regions, distinguishable via Multiwfn analysis (cf. ).
- Ring Puckering: The thiazol-4(5H)-one core’s puckering amplitude (cf. ’s generalized coordinates) is smaller than in thiazolidinones due to unsaturated bonding .
Biological Activity
The compound (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the available literature on this compound's biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Thiazole Ring: Characteristic of many biologically active compounds, contributing to various pharmacological properties.
- Piperazine Moiety: Often associated with neuropharmacological effects.
- Hydroxy and Methoxy Substituents: These functional groups may enhance solubility and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that thiazole derivatives can modulate various signaling pathways, including those involved in apoptosis and cell cycle regulation. The compound's structure suggests potential activity against protein kinases, which are critical in cancer progression.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazole derivatives similar to the compound . For instance:
- In vitro Studies: Compounds with thiazole scaffolds have shown inhibitory effects on cancer cell lines such as HeLa and A-431, with IC50 values indicating significant cytotoxicity. One study reported IC50 values as low as 0.028 μM for certain thiazolidinones against protein kinases involved in cancer signaling pathways .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to interact with neurotransmitter receptors and exhibit anxiolytic or antidepressant-like effects.
Study 1: Anticancer Activity Assessment
A study focused on the synthesis and evaluation of a series of thiazole derivatives demonstrated that specific modifications to the thiazole ring could enhance anticancer activity. The results indicated that compounds with a similar structure to (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one exhibited significant cytotoxicity against multiple cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 0.028 |
| Compound B | A-431 | 0.045 |
| (5Z)-Compound | Various | TBD |
Study 2: Mechanistic Insights
Research exploring the mechanism of action revealed that certain thiazole derivatives induce apoptosis through both intrinsic and extrinsic pathways, suggesting a dual mechanism that could be leveraged for therapeutic purposes .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one?
- Methodological Answer : The synthesis involves a multi-step process:
Core Formation : Condensation of a thiazolidinone precursor (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) with thioglycolic acid to form the thiazole ring .
Substituent Introduction : Reaction with 4-(2-fluorophenyl)piperazine under nucleophilic conditions (e.g., anhydrous dioxane, catalytic piperidine) to attach the piperazine moiety .
Benzylidene Incorporation : Knoevenagel condensation with 4-hydroxy-3-methoxybenzaldehyde under reflux, followed by acidification to precipitate the product .
- Optimization : Solvent choice (e.g., 1,4-dioxane) and temperature control (reflux at 80–100°C) are critical for yield (60–75%) and purity .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methoxy group at δ 3.8 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 468.2) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Cytotoxicity Screening :
Cell Lines : Test against human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) using the sulforhodamine B (SRB) assay .
Protocol : Cells incubated with compound (1–100 µM) for 48–72 hours; IC values calculated via absorbance at 570 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for piperazine attachment .
- Catalysts : Use of microwave-assisted synthesis reduces reaction time (from 5 hours to 30 minutes) and improves yield by 15–20% .
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) resolves by-products like unreacted aldehyde .
Q. How can contradictions in cytotoxicity data across studies be resolved?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell line sources (e.g., ECACC vs. NCI) and passage numbers .
- Dose-Response Validation : Repeat assays with 10-point dilution series (0.1–100 µM) to refine IC accuracy .
- Mechanistic Studies : Compare apoptosis induction (via caspase-3 assays) versus necrosis (LDH release) to clarify mode of action .
Q. What strategies are employed for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 4-chlorophenyl) and assess activity shifts .
- Key Features :
- Piperazine Substitution : Electron-withdrawing groups (e.g., -F) enhance cytotoxicity (IC ↓20% vs. -OCH) .
- Benzylidene Position : Ortho-methoxy groups improve membrane permeability (logP ↑0.5) compared to para-substitution .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to kinase targets (e.g., EGFR) .
Q. What advanced techniques are used for structural and interaction analysis?
- Methodological Answer :
- X-ray Crystallography : Resolve Z/E isomerism in the benzylidene moiety (bond angles 116–124°) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to serum albumin for pharmacokinetic profiling .
- Metabolite Tracking : LC-MS/MS identifies hydroxylated metabolites in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
